molecular formula C12H10Cl2N2S2 B3329829 2,2'-Disulfanediylbis(6-chloroaniline) CAS No. 63755-08-8

2,2'-Disulfanediylbis(6-chloroaniline)

Cat. No.: B3329829
CAS No.: 63755-08-8
M. Wt: 317.3 g/mol
InChI Key: GDCMDAOKWQFPDX-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis(6-chloroaniline) is a chemical compound with the molecular formula C12H10Cl2N2S2. It is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

The synthesis of 2,2’-Disulfanediylbis(6-chloroaniline) typically involves the reaction of 6-chloroaniline with sulfur-containing reagents. One common method includes the oxidative coupling of 6-chloroaniline in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction conditions often require a solvent like ethanol or acetic acid and are carried out at elevated temperatures to facilitate the formation of the disulfide bond .

Chemical Reactions Analysis

2,2’-Disulfanediylbis(6-chloroaniline) undergoes various chemical reactions, including:

Scientific Research Applications

2,2’-Disulfanediylbis(6-chloroaniline) is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(6-chloroaniline) involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond in the compound can undergo redox reactions, leading to the modulation of cellular redox states and affecting various biochemical pathways. The chloro groups can also participate in interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

2,2’-Disulfanediylbis(6-chloroaniline) can be compared with other disulfide-containing compounds such as:

2,2’-Disulfanediylbis(6-chloroaniline) stands out due to its specific combination of chloro groups and disulfide bond, which confer unique properties and applications in various fields.

Properties

IUPAC Name

2-[(2-amino-3-chlorophenyl)disulfanyl]-6-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2S2/c13-7-3-1-5-9(11(7)15)17-18-10-6-2-4-8(14)12(10)16/h1-6H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCMDAOKWQFPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)SSC2=C(C(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001293753
Record name 2,2′-Dithiobis[6-chlorobenzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63755-08-8
Record name 2,2′-Dithiobis[6-chlorobenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63755-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Dithiobis[6-chlorobenzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001293753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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